molecular formula C11H5Cl2NO4 B1365752 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride CAS No. 380594-11-6

5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride

Cat. No. B1365752
M. Wt: 286.06 g/mol
InChI Key: BQTYBZIOLAXUSL-UHFFFAOYSA-N
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Description

“5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride” is a chemical compound with the molecular formula C11H5Cl2NO4 . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound has a molecular weight of 286.07 .


Molecular Structure Analysis

The molecular structure of “5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride” involves a furan ring attached to a nitrophenyl group and a carbonyl chloride group . The exact structural details are not available in the current literature.


Physical And Chemical Properties Analysis

The compound “5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride” has a molecular weight of 286.07 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.

Scientific Research Applications

Production and Application in Biofuels and Polymers

5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC) and furan-2,5-dicarbonyl chloride (FDCC), closely related to 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride, can be produced from precursor aldehydes like 5-(chloromethyl) furfural (CMF) and are useful intermediates in the production of furoate ester biofuels and polymers of FDCA (Dutta, Wu, & Mascal, 2015).

Synthesis and Biological Activity

The introduction of nitrophenyl moieties, such as in 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride, into furan compounds is part of a method to synthesize furan-2-carboxaldehyde and 5-aryl-furan-2-carboxylic acids, which have varied biological activities (Subrahmanya & Holla, 2003).

Pro-Drug Applications

Compounds like 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride have potential in developing pro-drugs for releasing therapeutic drugs in hypoxic solid tumours due to their bioreductive activation properties (Berry, Watson, Whish, & Threadgill, 1997).

Electrophilic Properties in Organic Synthesis

The carbonyl-substituted derivatives like 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride show unique electrophilic properties. These are used in various organic synthesis reactions, including aromatic substitutions (Polievktov, Markova, & Oleinik, 1977).

Chemosensing Applications

Derivatives containing the 5-(4-nitrophenyl)-2-furan group, similar to 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride, have been used in developing chemosensors for detecting mercury ions, demonstrating the utility of such compounds in environmental monitoring (Zhang et al., 2014).

properties

IUPAC Name

5-(2-chloro-4-nitrophenyl)furan-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2NO4/c12-8-5-6(14(16)17)1-2-7(8)9-3-4-10(18-9)11(13)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTYBZIOLAXUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403658
Record name 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride

CAS RN

380594-11-6
Record name 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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